2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride
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Overview
Description
2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2 and a molecular weight of 227.18 g/mol . This compound is known for its unique structure, which includes a pyrrole ring fused with a pyrrolidine ring, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride involves multiple steps, typically starting with the formation of the pyrrole ring followed by the addition of the pyrrolidine ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the fused ring structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol.
Scientific Research Applications
2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2,3a,6a-Trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a fused pyrrole ring and exhibit various biological activities.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in similar research applications. The uniqueness of this compound lies in its specific fused ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3a,5,6a-trimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-8-4-10-5-9(8,2)7-11(3)6-8;;/h10H,4-7H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHQEEWQJFQXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1(CN(C2)C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094924-99-7 |
Source
|
Record name | 2,3a,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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